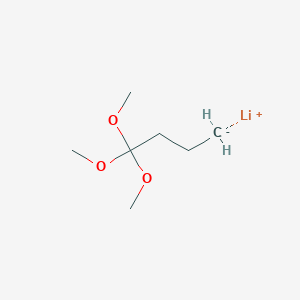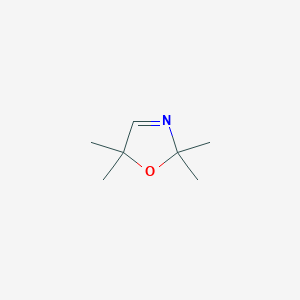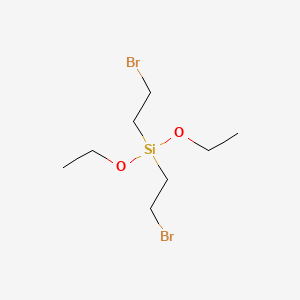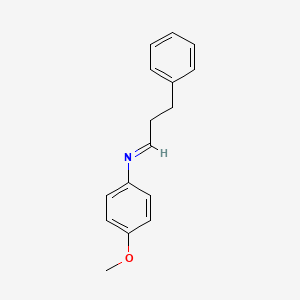
lithium;1,1,1-trimethoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1,1,1-trimethoxybutane is an organolithium compound with the molecular formula C7H16O3Li It is a derivative of butane, where three methoxy groups are attached to the first carbon atom, and a lithium atom is bonded to the same carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,1,1-trimethoxybutane typically involves the reaction of 1,1,1-trimethoxybutane with a lithium reagent. One common method is the reaction of 1,1,1-trimethoxybutane with lithium metal in an inert solvent such as hexane or benzene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the lithium compound. The general reaction is as follows:
C7H16O3+Li→C7H16O3Li
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving the use of high-purity reagents and controlled reaction conditions to ensure the consistent production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1,1,1-trimethoxybutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides (R-X) can react with the lithium compound to form new carbon-lithium bonds.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Produces alkanes or alkenes.
Substitution: Produces new organolithium compounds with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Lithium;1,1,1-trimethoxybutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of lithium;1,1,1-trimethoxybutane involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can donate electrons to electrophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3-Trimethoxybutane: Similar structure but with different substitution pattern.
Trimethyl orthobutyrate: Another organolithium compound with similar reactivity.
Uniqueness
Lithium;1,1,1-trimethoxybutane is unique due to its specific substitution pattern and the presence of the lithium atom, which imparts distinct reactivity and chemical properties compared to other similar compounds.
Eigenschaften
| 139408-80-3 | |
Molekularformel |
C7H15LiO3 |
Molekulargewicht |
154.2 g/mol |
IUPAC-Name |
lithium;1,1,1-trimethoxybutane |
InChI |
InChI=1S/C7H15O3.Li/c1-5-6-7(8-2,9-3)10-4;/h1,5-6H2,2-4H3;/q-1;+1 |
InChI-Schlüssel |
QHLVUAAPLZGMPF-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].COC(CC[CH2-])(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)
